molecular formula C9H16ClFN2O2 B2539189 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride CAS No. 1847398-65-5

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride

Cat. No. B2539189
CAS RN: 1847398-65-5
M. Wt: 238.69
InChI Key: VMZKZPYNDJCBGV-WLYNEOFISA-N
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Description

The compound "4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride" is a derivative of 4-fluoropyrrolidine, which is known for its applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The fluoropyrrolidine moiety is a significant synthon in the synthesis of various biologically active compounds due to its stereochemistry and functional group compatibility .

Synthesis Analysis

The synthesis of related 4-fluoropyrrolidine derivatives involves the double fluorination of N-protected 4-hydroxyproline using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). This process yields N-protected 4-fluoropyrrolidine-2-carbonyl fluorides in high yield, which can be further converted into a range of intermediates such as carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. The crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride is highlighted for its high yield and ease of isolation as an enantiomerically pure compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, revealing details such as space groups and molecular conformations in the crystal lattice. For instance, a similar molecule containing a morpholine moiety was crystallized in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell . Such structural analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions within the crystal.

Chemical Reactions Analysis

The 4-fluoropyrrolidine derivatives are versatile in chemical reactions, allowing for the synthesis of various biologically active molecules. For example, the synthesis of a hepatitis B inhibitor involved the use of a morpholinosulfonyl group, demonstrating the compound's potential as a new inhibitor against HBV . The reactivity of the fluoropyrrolidine core is essential for creating a diverse array of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through spectroscopic methods and computational studies. Techniques such as UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations provide insights into the electronic structure, intermolecular interactions, and nonlinear optical properties of these molecules . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes have been calculated to understand the thermal behavior of these compounds .

Scientific Research Applications

Synthetic Utility and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives have been highlighted for their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds, synthesized through the double fluorination of N-protected (2S,4R)-4-hydroxyproline, serve as valuable synthons for various intermediates such as 4-fluoropyrrolidine-2-carboxamides and carbonitriles. This methodology significantly simplifies the synthesis of 4-fluoropyrrolidine derivatives, making them accessible for further medicinal applications (Singh & Umemoto, 2011).

Degradation Products of Linezolid

Research has also delved into the synthesis of major degradation products of the antibiotic linezolid, providing insights into the chemical stability and potential impurities that could influence its efficacy and safety profile. This study offers a foundation for understanding the chemical behavior of linezolid under various conditions, which is crucial for pharmaceutical development and quality control (Huang et al., 2014).

Antibacterial and Antioxidant Activities

Compounds structurally related to 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride have been synthesized and tested for their biological activities. For instance, a specific derivative demonstrated remarkable anti-TB activity and superior antimicrobial efficacy. This suggests the potential of such compounds in the development of new antibiotics and therapeutic agents targeting resistant strains of bacteria (Mamatha S.V et al., 2019).

Synthesis of Neurokinin-1 Receptor Antagonists

Another application includes the synthesis of neurokinin-1 receptor antagonists, showcasing the compound's role in creating molecules with potential therapeutic benefits for treating emesis and depression. The ability to generate such compounds underscores the importance of 4-fluoropyrrolidine derivatives in exploring new treatments for neurological disorders (Harrison et al., 2001).

Development of Antifungal and Antimicrobial Agents

The synthesis and evaluation of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have revealed promising antimicrobial and antifungal activities. These findings highlight the compound's utility in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Janakiramudu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZKZPYNDJCBGV-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@@H]2C[C@H](CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride

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